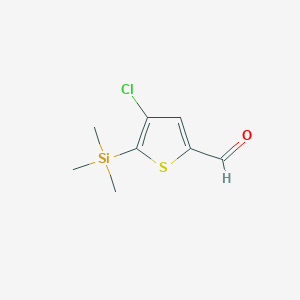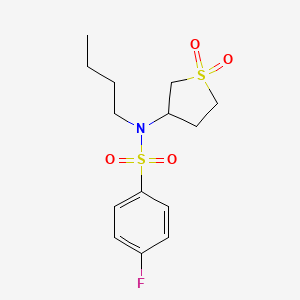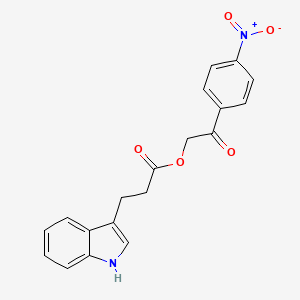
2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the indole, nitrophenyl, and propanoate groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and nitrophenyl groups, as well as the ester linkage. The presence of the nitro group could introduce significant electron-withdrawing effects, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and ester groups could enhance its solubility in polar solvents .科学的研究の応用
Synthesis of Tryptophan Precursor and Indole Derivatives
Tanaka, Yasuo, and Torii (1989) explored the homologation of the side chain of 2-nitrotoluene, leading to the synthesis of a potent tryptophan precursor and various useful indole derivatives. Their study indicates the potential of such compounds in synthesizing essential amino acids and indole structures, which are crucial in pharmaceuticals and organic chemistry (Tanaka, Yasuo, & Torii, 1989).
Corrosion Inhibition
Nam et al. (2016) discovered that yttrium 3-(4-nitrophenyl)-2-propenoate acts as an effective corrosion inhibitor for copper alloy in chloride solutions. This research highlights the compound's application in protecting metal surfaces against corrosion, showcasing its potential in materials science and engineering (Nam et al., 2016).
Photochromic Behavior and Structural Analysis
Zou et al. (2004) characterized the crystal structures of spiropyrans related to "2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate", demonstrating differences in their open and closed forms. Their work contributes to understanding the photochromic behavior of these compounds, relevant in developing light-responsive materials (Zou et al., 2004).
cPLA2α Inhibitors for Inflammatory Conditions
Tomoo et al. (2014) designed and synthesized new indole-based inhibitors targeting cytosolic phospholipase A2α (cPLA2α), a crucial enzyme in inflammatory processes. Their research shows the therapeutic potential of such compounds in treating inflammation-related diseases (Tomoo et al., 2014).
Development of Non-ulcerogenic Anti-inflammatory Agents
Bhandari et al. (2010) worked on synthesizing hybrid molecules to act as anti-inflammatory agents without causing gastrointestinal toxicities. Their findings suggest the role of specific structural modifications in reducing side effects associated with non-steroidal anti-inflammatory drugs (Bhandari et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-18(13-5-8-15(9-6-13)21(24)25)12-26-19(23)10-7-14-11-20-17-4-2-1-3-16(14)17/h1-6,8-9,11,20H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLQLHPCCVIJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

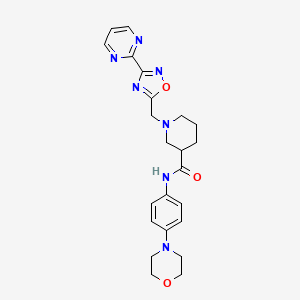
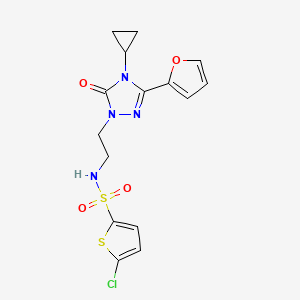
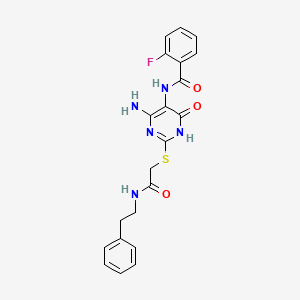
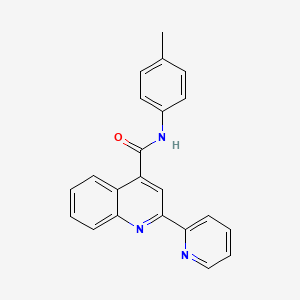
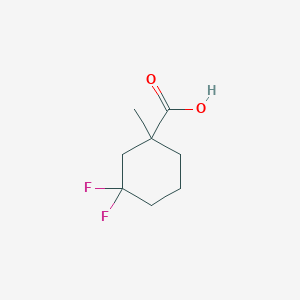
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)
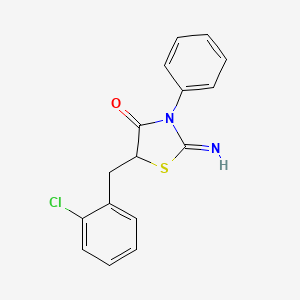

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
